r-9,t-10-Dihydroxy-c-11,12-oxy-9,10,11,12-tetrahydrobenzo(c)chrysene r-9,t-10-Dihydroxy-c-11,12-oxy-9,10,11,12-tetrahydrobenzo(c)chrysene
Brand Name: Vulcanchem
CAS No.: 139237-88-0
VCID: VC21249304
InChI: InChI=1S/C22H16O3/c23-19-16-10-7-12-6-8-14-13-4-2-1-3-11(13)5-9-15(14)17(12)18(16)21-22(25-21)20(19)24/h1-10,19-24H/t19-,20+,21-,22+/m1/s1
SMILES: C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C5=C(C=C4)C(C(C6C5O6)O)O
Molecular Formula: C22H16O3
Molecular Weight: 328.4 g/mol

r-9,t-10-Dihydroxy-c-11,12-oxy-9,10,11,12-tetrahydrobenzo(c)chrysene

CAS No.: 139237-88-0

Cat. No.: VC21249304

Molecular Formula: C22H16O3

Molecular Weight: 328.4 g/mol

* For research use only. Not for human or veterinary use.

r-9,t-10-Dihydroxy-c-11,12-oxy-9,10,11,12-tetrahydrobenzo(c)chrysene - 139237-88-0

Specification

CAS No. 139237-88-0
Molecular Formula C22H16O3
Molecular Weight 328.4 g/mol
IUPAC Name (18R,19S,20S,22R)-21-oxahexacyclo[12.9.0.02,11.05,10.017,23.020,22]tricosa-1(14),2(11),3,5,7,9,12,15,17(23)-nonaene-18,19-diol
Standard InChI InChI=1S/C22H16O3/c23-19-16-10-7-12-6-8-14-13-4-2-1-3-11(13)5-9-15(14)17(12)18(16)21-22(25-21)20(19)24/h1-10,19-24H/t19-,20+,21-,22+/m1/s1
Standard InChI Key JCURJWCOLRTMLD-MBDNFAEBSA-N
Isomeric SMILES C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C5=C(C=C4)[C@H]([C@@H]([C@H]6[C@@H]5O6)O)O
SMILES C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C5=C(C=C4)C(C(C6C5O6)O)O
Canonical SMILES C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C5=C(C=C4)C(C(C6C5O6)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator